molecular formula C9H14O3 B15147603 Methyl 2-hydroxycyclohept-1-ene-1-carboxylate CAS No. 113056-41-0

Methyl 2-hydroxycyclohept-1-ene-1-carboxylate

Cat. No.: B15147603
CAS No.: 113056-41-0
M. Wt: 170.21 g/mol
InChI Key: IUOGBGRPLSOWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxycyclohept-1-ene-1-carboxylate is a cyclic ester featuring a seven-membered cycloheptene ring with hydroxyl and methyl ester substituents at the 2- and 1-positions, respectively. This compound is of interest in organic synthesis due to its strained ring system and functional group reactivity.

Properties

CAS No.

113056-41-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-hydroxycycloheptene-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h10H,2-6H2,1H3

InChI Key

IUOGBGRPLSOWOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxycyclohept-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diene or enyne precursor in the presence of a catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxycyclohept-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cycloheptene ring can be reduced to form a saturated cycloheptane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides (NaX) or amines (RNH2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated cycloheptane derivatives.

    Substitution: Formation of halogenated or aminated cycloheptane derivatives.

Scientific Research Applications

Methyl 2-hydroxycyclohept-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxycyclohept-1-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylate ester can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

  • Ring Strain and Reactivity: The seven-membered cycloheptene ring in the target compound introduces moderate ring strain compared to smaller (e.g., cyclobutane ) or larger bicyclic systems (e.g., diterpenoid esters ). This strain may enhance reactivity in ring-opening or functionalization reactions.
  • Substituent Effects: The hydroxyl group at the 2-position distinguishes it from halogenated (e.g., bromo ) or amino-substituted analogs (e.g., ethyl 2-amino-1-cyclohexene-1-carboxylate ).
  • Synthetic Utility : Unlike the cyclobutane derivative in , which serves as a drug intermediate, the cycloheptene analog’s applications are less documented but may align with its use in asymmetric catalysis or polymer chemistry due to its stereochemical complexity.

Reactivity and Functional Group Transformations

  • Hydrolysis : Analogous to methyl 2-bromo-1-cyclohexene-1-carboxylate, the target compound may undergo base-catalyzed hydrolysis to yield 2-hydroxycyclohept-1-ene-1-carboxylic acid, a reaction critical for generating carboxylic acid intermediates .
  • Esterification/Transesterification : Similar to methyl hydroxyacetate (), the methyl ester group is susceptible to transesterification under acidic or basic conditions, enabling the synthesis of higher alkyl esters.
  • Ring-Opening Reactions : The strained cycloheptene ring may undergo thermal or catalytic ring-opening to form linear dienes or ketones, a reactivity pattern observed in smaller cyclic esters (e.g., cyclopentanecarboxylates ).

Analytical and Spectroscopic Comparisons

  • Chromatography: Gas chromatography (GC) analysis of methyl esters, as demonstrated in diterpenoid derivatives (), could differentiate the target compound based on retention times and mass fragmentation patterns.
  • NMR Spectroscopy: The proton NMR of methyl 1-(methylamino)cyclobutanecarboxylate () shows characteristic signals for methylamino and ester groups (δ 2.56–2.31 ppm for CH₃NH and δ 3.82 ppm for COOCH₃). For the target compound, analogous shifts for the hydroxyl proton (δ 1–5 ppm, broad) and cycloheptene protons (δ 5–6 ppm, olefinic) are expected.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.